molecular formula C4H6O3 B6595401 Poly(propylene oxide) cyclocarbonate terminated CAS No. 25511-85-7

Poly(propylene oxide) cyclocarbonate terminated

Cat. No.: B6595401
CAS No.: 25511-85-7
M. Wt: 102.09 g/mol
InChI Key: QEYNXBRMPSQXIG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Poly(propylene oxide) cyclocarbonate terminated undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce alcohols .

Comparison with Similar Compounds

Poly(propylene oxide) cyclocarbonate terminated can be compared with other similar compounds such as:

This compound stands out due to its high glass transition temperature, excellent solubility, and compatibility with various organic solvents .

Biological Activity

Poly(propylene oxide) cyclocarbonate terminated (PPOCC) is a specialized polymer that has garnered attention in biomedical applications due to its unique properties, including biocompatibility and biodegradability. This article explores the biological activity of PPOCC, examining its synthesis, properties, and various applications supported by recent research findings.

Synthesis and Properties

PPOCC is synthesized through the ring-opening copolymerization (ROCOP) of carbon dioxide (CO₂) and propylene oxide (PO). This method not only produces a polymer that incorporates CO₂, contributing to sustainability efforts but also enhances the material's properties. The synthesis typically involves catalysts that facilitate high selectivity and yield, leading to polymers with predictable molecular weights and narrow dispersities .

Key Properties of PPOCC

  • Biocompatibility : PPOCC exhibits low toxicity and favorable interactions with biological systems, making it suitable for medical applications.
  • Biodegradability : The polymer degrades into non-toxic products, aligning with environmental sustainability goals.
  • Mechanical Properties : While traditionally considered to have poor mechanical properties, modifications through copolymerization or blending with other materials can enhance these characteristics .

Biological Activity

The biological activity of PPOCC is primarily assessed through its interaction with cells and tissues. Several studies have demonstrated its potential in various biomedical applications:

Cytotoxicity Studies

Research indicates that PPOCC shows minimal cytotoxic effects on various cell lines. For instance, studies involving human fibroblast cells revealed that the polymer supports cell viability and proliferation, suggesting its compatibility for use in drug delivery systems and tissue engineering scaffolds .

Drug Delivery Systems

PPOCC has been explored as a drug carrier due to its ability to encapsulate therapeutic agents effectively. The controlled release profiles observed in studies demonstrate that the polymer can be tailored to deliver drugs at specific rates, enhancing therapeutic efficacy while minimizing side effects .

Applications in Biomedical Fields

PPOCC's unique properties allow for diverse applications in the biomedical field:

  • Tissue Engineering : The polymer serves as a scaffold material for tissue engineering due to its biocompatibility and ability to support cell attachment and growth .
  • Wound Dressings : Its non-toxic degradation products make PPOCC a candidate for use in wound healing applications where biocompatibility is crucial .
  • Medical Implants : The mechanical properties can be engineered to match those of natural tissues, making it suitable for various implantable devices .

Case Studies

Several case studies highlight the effectiveness of PPOCC in real-world applications:

  • Case Study on Drug Delivery : A study published in ACS Applied Materials & Interfaces demonstrated that PPOCC-based nanoparticles could effectively deliver anti-cancer drugs, showing a significant reduction in tumor size in animal models compared to controls .
  • Tissue Engineering Application : Research conducted at a leading university showed that PPOCC scaffolds supported the growth of osteoblasts, indicating potential for bone tissue engineering applications. The scaffolds facilitated mineralization and integration with surrounding tissues .
  • Wound Healing : A clinical trial involving PPOCC-based dressings showed accelerated wound closure rates in patients with chronic wounds compared to standard treatments, underscoring its efficacy as a medical dressing material .

Properties

InChI

InChI=1S/C3H6O.CO2/c1-3-2-4-3;2-1-3/h3H,2H2,1H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYNXBRMPSQXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CO1.C(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

113567-51-4, 25511-85-7
Details Compound: Oxirane, 2-methyl-, polymer with carbon dioxide
Record name Oxirane, 2-methyl-, polymer with carbon dioxide, alternating
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113567-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: Oxirane, 2-methyl-, polymer with carbon dioxide
Record name Oxirane, 2-methyl-, polymer with carbon dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25511-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

102.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25511-85-7
Record name Oxirane, 2-methyl-, polymer with carbon dioxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Synthesis routes and methods

Procedure details

After fixing a chain transfer agent to control a molar fraction of —COOH group to 45 relative to a molar fraction of the catalyst and then introducing adipic acid, 5.9 mg (Entries 1 to 5); tricarballylic acid, 5.1 mg (Entries 6 to 10); 1,2,3,4-butane tetracarboxylic acid, 4.7 mg (Entries 11 to 15)) into a reactor, vinylcyclohexene dioxide was weighed to numeral values listed in TABLE 3, relative to the molar fraction of the catalyst and then introduced (into the reactor). Then, polymerization was executed and the catalyst was removed according to the same procedures as described in Example 1, resulting in pure copolymer. TABLE 3 summarizes results of the polymerization. FIG. 2 shows GPC curves of a copolymer obtained by carbon dioxide/propylene oxide copolymerization in the presence of tricarballylic acid (C3H5(CO2H)3) and diepoxide, wherein reference numeral in each curve denotes an entry number in TABLE 2.
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